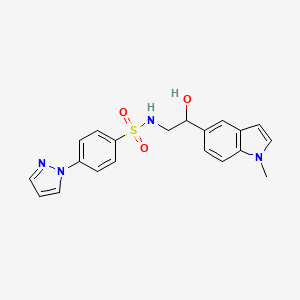

3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

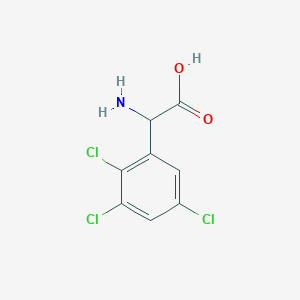

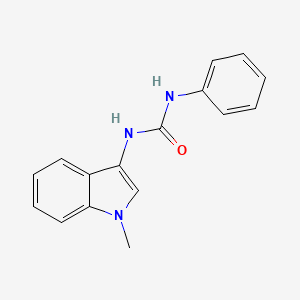

3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide, also known as BDP-9066, is a chemical compound that belongs to the class of benzothiazole sulfonamides. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Antitumor Activity : A study by Sławiński and Brzozowski (2006) synthesized novel benzenesulfonamide derivatives, including those with a benzothiazol-2-yl moiety. They evaluated their antitumor activity, finding significant activity and selectivity toward certain cancer cell lines, including non-small cell lung cancer and melanoma (Sławiński & Brzozowski, 2006).

Psychotropic, Anti-inflammatory, and Cytotoxic Effects : Zablotskaya et al. (2013) synthesized and characterized new N-[(benzo)thiazol-2-yl] ethan/propanamide derivatives, investigating their psychotropic, anti-inflammatory, and cytotoxic effects. These compounds showed marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects on tumor cell lines (Zablotskaya et al., 2013).

Antidiabetic Activity : Moreno-Díaz et al. (2008) synthesized N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives and evaluated their in vivo antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model. Some compounds showed significant lowering of plasma glucose levels (Moreno-Díaz et al., 2008).

Inhibition of Kynurenine 3-Hydroxylase : Röver et al. (1997) reported the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. They found compounds with high-affinity inhibition of this enzyme, which could have implications in neurological studies (Röver et al., 1997).

Herbicidal Activity : Liu et al. (2008) and Man‐Yun Liu and De-Qing Shi (2014) synthesized compounds with a benzothiazole derivative structure, including propanamide derivatives, and evaluated their herbicidal activity. These compounds demonstrated effectiveness against certain plant species (Liu et al., 2008) (Man‐Yun Liu & De-Qing Shi, 2014).

Photosensitizer in Photodynamic Therapy : Pişkin et al. (2020) described the synthesis and characterization of benzenesulfonamide derivatives that were used in the preparation of zinc phthalocyanine. These compounds exhibited high singlet oxygen quantum yield, making them potential candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Antimicrobial Activity : Abbas et al. (2014) utilized a benzothiazole derivative for the synthesis of various heterocyclic compounds. These compounds were screened for their antimicrobial activity, showing potential as antimicrobial agents (Abbas et al., 2014).

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S2/c1-24-13-8-9-14(25-2)17-16(13)20-18(26-17)19-15(21)10-11-27(22,23)12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSFOIPGMWPZAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2472639.png)

![N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2472650.png)

![N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2472652.png)

![(1R,2R,4R,6R)-3,7,9-trioxatricyclo[4.2.1.0~2,4~]non-5-yl 4-methylbenzenesulfonate (non-preferred name)](/img/structure/B2472654.png)

![2-[(3-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2472657.png)